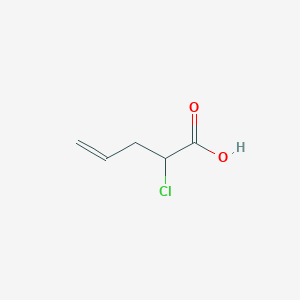

2-Chloropent-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloropent-4-enoic acid is a chemical compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Chloropent-4-enoic acid consists of a five-carbon chain with a double bond at the 4th position, a chlorine atom attached to the 2nd carbon, and a carboxylic acid group at the end of the chain .It has a storage temperature of 4 degrees Celsius . The melting point and other physical properties are not specified in the available resources .

科学的研究の応用

Synthesis and Characterization

Synthesis and Spectroscopic Analysis : 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, a related compound to 2-Chloropent-4-enoic acid, has been synthesized and characterized using various techniques like FT-IR, NMR, and X-ray structural analysis. This compound has shown potential as an antioxidant and antitumor agent (Sirajuddin et al., 2015).

Crystal Structure Studies : The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, another compound closely related to 2-Chloropent-4-enoic acid, has been analyzed, revealing the stability of its crystal structure through hydrogen bonding (Kumar et al., 2017).

Chemical Reactions and Synthesis

Palladium-Catalyzed Cross-Coupling : 3,3-Disubstituted prop-2-enoic acids, similar in structure to 2-Chloropent-4-enoic acid, were synthesized via palladium-catalyzed cross-coupling. This method demonstrates the versatility of enoic acids in chemical synthesis (Abarbri et al., 2002).

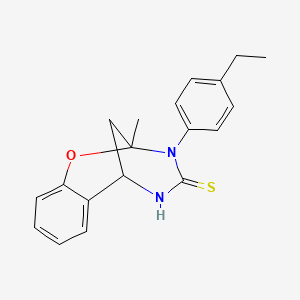

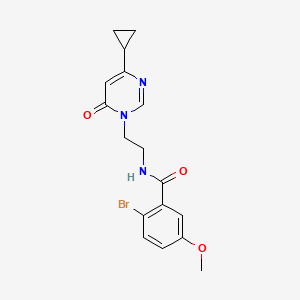

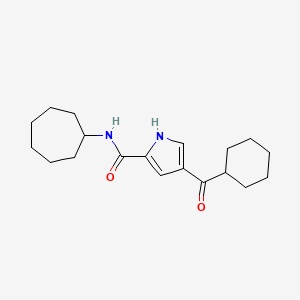

Synthesis of Novel Heterocyclic Compounds : Research has explored the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid in the synthesis of various heterocyclic compounds with potential antibacterial activities, showcasing the importance of enoic acids in pharmaceutical research (El-Hashash et al., 2015).

Advanced Materials and Catalysis

- Microwave-Assisted Synthesis : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a class similar to 2-Chloropent-4-enoic acid, have been synthesized using microwave assistance and ytterbium triflate catalyst. This demonstrates the potential of enoic acids in the efficient preparation of biologically active compounds (Tolstoluzhsky et al., 2008).

Biological Interactions and Activities

- Antioxidant Activity Analysis : The antioxidant activity of derivatives of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid has been studied, revealing their potential as antioxidants comparable to ascorbic acid. This highlights the biological significance of compounds related to 2-Chloropent-4-enoic acid (Ardjani & Mekelleche, 2016).

Safety and Hazards

特性

IUPAC Name |

2-chloropent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-2-3-4(6)5(7)8/h2,4H,1,3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNJHZMMKIFBAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2355747.png)

![Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-](/img/structure/B2355751.png)

![6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355755.png)

![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)

![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)